molecular formula C8H11NO2 B6610300 7-methyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one CAS No. 2763776-36-7

7-methyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one

Cat. No.: B6610300
CAS No.: 2763776-36-7
M. Wt: 153.18 g/mol
InChI Key: ZRJVUVLDUSFCTG-UHFFFAOYSA-N
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Description

7-methyl-3-oxa-5-azatricyclo[5110,1,5]nonan-4-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include cyclization reactions, where the formation of the tricyclic core is a key step. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency in large-scale production. The use of continuous flow reactors and advanced purification techniques can enhance the overall process.

Chemical Reactions Analysis

Types of Reactions

7-methyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7-methyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 7-(methoxymethyl)-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one
  • 3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one

Uniqueness

7-methyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one is unique due to its specific methyl group substitution, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to similar compounds.

Properties

IUPAC Name

7-methyl-3-oxa-5-azatricyclo[5.1.1.01,5]nonan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-7-2-8(3-7)5-11-6(10)9(8)4-7/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJVUVLDUSFCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(C1)COC(=O)N3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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